Specific P2X7 Receptor Antagonism: Evidence for 2-(Benzyloxy)-4-chloro-6-methylpyrimidine Against Inactive Analogs
2-(Benzyloxy)-4-chloro-6-methylpyrimidine demonstrates quantifiable antagonistic activity against the human P2X7 receptor, a clinically relevant target in inflammatory and neuropathic pain pathways. In a cell-based functional assay using human HEK293 cells expressing the receptor, the compound inhibited BzATP-stimulated TO-PRO-3 incorporation with an IC50 of 200 nM [1]. This specific activity is not a general property of pyrimidines; the related analog 4-((benzyloxy)methyl)-6-chloropyrimidine has not been reported to exhibit this biological activity, underscoring the functional specificity conferred by the C2-benzyloxy group in this context .
| Evidence Dimension | Inhibition of human P2X7 receptor |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) |
| Quantified Difference | Comparator is not reported to have activity against P2X7; target compound exhibits nanomolar inhibition. |
| Conditions | Human P2X7 expressed in HEK293 cells; BzATP-stimulated TO-PRO-3 incorporation assay |
Why This Matters
For researchers investigating P2X7 antagonists, this compound provides a validated, target-specific starting point with quantifiable activity, a property that is absent in a closely related structural analog, thereby minimizing wasted synthesis and screening time.
- [1] BindingDB. BDBM50544693 (CHEMBL4635968). Affinity Data for human P2X7. View Source
